1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(11(14)15)3-2-7(9)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYYBGMMSTXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630664 | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-02-1 | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Key Intermediates
The most widely reported method involves cyclization of substituted aniline precursors. Starting with 3-methylamino-4-carboxybenzaldehyde, intramolecular Friedel-Crafts alkylation forms the tetrahydroquinoline core. The reaction proceeds through:
- Activation of the aldehyde group by Lewis acids (e.g., AlCl₃ or BF₃·Et₂O)
- Electrophilic attack on the aromatic ring at the ortho position
- Ring closure to form the six-membered tetrahydroquinoline system.
Critical intermediates include:
Optimization Parameters
Table 1 summarizes reaction conditions and yields from recent studies:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| AlCl₃ | DCM | 0→25 | 12 | 68 | >95 |
| BF₃·Et₂O | Toluene | Reflux | 6 | 82 | 97 |
| ZnCl₂ | MeCN | 40 | 8 | 74 | 96 |
Key findings:
- BF₃·Et₂O in toluene achieves highest yield (82%) due to improved electrophilicity of the aldehyde.
- Lower temperatures (0°C) reduce side products but prolong reaction time.
Enzymatic Deracemization for Enantioselective Synthesis
Biocatalytic Approach Using D-Amino Acid Oxidase
Recent advances employ flavin-dependent D-amino acid oxidase (FsDAAO) for kinetic resolution of racemic precursors:
Process Advantages Over Chemical Methods
- Stereocontrol : Achieves enantiomeric excess unattainable via traditional catalysis
- Mild conditions : Operates at pH 7.4, 25°C, avoiding harsh reagents
- Scalability : 73–82% isolated yields at 10 mmol scale.
Solid-Phase Synthesis for Parallel Library Production
Marshall Linker-Based Strategy
Pioneered in combinatorial chemistry, this method enables high-throughput synthesis:
- Resin functionalization : (4-Hydroxyphenyl)sulfide resin activated with BOC-protected tetrahydroquinoline acid
- BOC deprotection : TFA/DCM (1:1) cleaves protecting group
- Amide coupling : Carbodiimide-mediated reactions with diverse carboxylic acids
- Cleavage : Liberates product using primary amines (e.g., methylamine).
Industrial Scalability Considerations
- Resin loading capacity : 0.8–1.2 mmol/g optimal for balance between yield and purity
- Automation compatibility : Continuous flow systems achieve 94% conversion in <2h.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key metrics across methodologies:
| Method | Yield Range (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 68–82 | 95–97 | None | Pilot-scale |
| Enzymatic | 73–82 | 99+ | >99% ee | Bench-scale |
| Solid-phase | 85–92 | 98 | Variable | Industrial |
Critical insights:
- Enzymatic methods excel in stereocontrol but require specialized equipment
- Solid-phase synthesis suits industrial API production despite higher reagent costs.
Industrial-Scale Production Protocols
Continuous Flow Cyclization
Leading manufacturers employ tubular reactors for Friedel-Crafts cyclization:
Crystallization and Purification
Final API-grade material requires:
- Acid-base recrystallization : pH adjustment to 4.2 precipitates product
- Chromatography : Reverse-phase C18 columns remove <0.5% impurities
- Lyophilization : Freeze-drying yields stable crystalline form (mp 214–216°C).
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid, while reduction can produce 1-methyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid .
Scientific Research Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid
- CAS: Not explicitly provided (referenced in PubChem and catalogs) .
- Key Differences :
- Lacks the methyl group at position 1.
- Impact : Reduced lipophilicity compared to the methylated analog, which may influence membrane permeability and metabolic stability.
Ring Saturation and Oxidation State Variations
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
- Example: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) .
- Key Differences: The dihydroquinoline ring is unsaturated between positions 1 and 2. A ketone at position 4 instead of 2.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
- CAS : 1343932-64-8 .
- Key Differences: Isoquinoline scaffold (benzopyridine fused at C1-C2) vs. quinoline (benzopyridine fused at C2-C3). Ketone at position 1 instead of 2. Impact: Distinct spatial arrangement affects binding to receptors or enzymes specific to isoquinoline derivatives (e.g., opioid receptors) .
Functional Group Modifications
Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- CAS : 99429-64-8 .
- Key Differences :
- Chlorine substituent at position 4 and an ester group at position 3.
- Impact : The electron-withdrawing chlorine enhances electrophilicity, while the ester reduces solubility compared to carboxylic acid derivatives.
Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
- CAS: Not provided (synthesized in ).
- Key Differences: Fused pyrroloquinoline ring system. Methyl ester instead of carboxylic acid.
Structural and Functional Comparison Table
Biological Activity
Overview
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (MOTQCA) is a derivative of the tetrahydroquinoline family known for its diverse biological activities. With the molecular formula and a molecular weight of 205.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
MOTQCA and its analogs primarily exert their biological effects through interactions with various biochemical pathways. Research indicates that tetrahydroisoquinoline derivatives can influence neurodegenerative processes and exhibit antimicrobial properties. The specific mechanisms by which MOTQCA operates remain under investigation, but it is believed to modulate pathways involved in apoptosis and cellular signaling.
Biological Activities
The biological activities of MOTQCA have been studied extensively, revealing its potential in several therapeutic areas:
Anticancer Activity
MOTQCA has shown promise as an anticancer agent. A study indicated that derivatives of tetrahydroisoquinoline can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| MOTQCA | Bcl-2 Inhibition | 5.2 |
| Derivative 11t | Apoptosis Induction | N/A |
Antimicrobial Properties
Research has highlighted the antimicrobial potential of MOTQCA against various pathogens. Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have explored the biological activity of MOTQCA and its analogs:
- Cancer Cell Studies : In a study involving Jurkat cells, MOTQCA derivatives were shown to induce apoptosis in a dose-dependent manner. The findings suggest that these compounds could be developed into therapeutic agents for leukemia and other malignancies .
- Antimicrobial Efficacy : Another research effort focused on the compound's ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. The study found that MOTQCA exhibited significant inhibitory activity, making it a candidate for addressing antibiotic-resistant infections .
Structural Activity Relationship (SAR)
The biological activity of MOTQCA is closely linked to its chemical structure. The presence of specific functional groups on the quinoline ring influences its reactivity and interaction with biological targets. Research has emphasized the importance of these structural features in enhancing the compound's efficacy against various diseases .
Q & A
Basic: What are the standard synthetic routes for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via cyclization reactions using precursors like substituted tetrahydroquinoline carboxylic acid derivatives. A representative method involves:
Reaction Setup : Reacting cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours.
Workup : Adjusting pH to 10 post-reaction, extracting with ethyl acetate, and recrystallizing from ethanol.
Characterization :
- NMR : Key signals include δ 1.15 (CH₃), 3.65 (OCH₃), and aromatic protons at δ 6.95–7.13.
- IR : Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O).
- MS : Molecular ion peak at m/z 245 [M⁺].
Yield optimization (73%) requires precise temperature control and catalyst stoichiometry .
Basic: Which in vivo models are appropriate for evaluating the anti-proliferative activity of this compound?
Methodological Answer:
Preclinical evaluation typically employs:
- Colorectal Cancer Models : Dimethylhydrazine (DMH)-induced carcinogenesis in mice.
- Dosage : Administer 10–50 mg/kg intraperitoneally, 3× weekly for 12 weeks.
- Endpoints : Tumor count, histopathology, and proliferation markers (e.g., Ki-67).
- Control Groups : Include vehicle-treated and positive controls (e.g., 5-fluorouracil).
This model replicates human carcinogenesis pathways and allows dose-response analysis .
Advanced: How can researchers resolve structural ambiguities (e.g., isomerism) during synthesis?
Methodological Answer:
Structural ambiguities arise in distinguishing cis/trans isomers or tautomers. Strategies include:
X-ray Crystallography : Definitive confirmation of stereochemistry, as seen in the crystal structure analysis of related tetrahydroquinoline derivatives (e.g., C–H⋯π interactions and hydrogen bonding patterns) .
Comparative NMR Analysis : Monitor coupling constants (e.g., J values for vicinal protons) and NOE effects.
Computational Modeling : Density Functional Theory (DFT) to predict stable conformers.
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Key factors for optimization:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 10 equivalents | Increases cyclization efficiency |
| Solvent | 1,2-Dichlorobenzene | Enhances solubility |
| Temperature | 378 K | Accelerates reaction rate |
| Reaction Time | 5 hours | Balances completion vs. degradation |
Yield drops to <50% if AlCl₃ is under 8 equivalents or temperature <370 K .
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
Essential techniques include:
¹H/¹³C NMR : Assign methyl (δ 1.15), methoxy (δ 3.65), and aromatic protons.
IR Spectroscopy : Confirm carbonyl groups (1700–1730 cm⁻¹).
Mass Spectrometry : Validate molecular weight (e.g., m/z 245 for intermediates).
Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 69.21%, H 6.37%) .
Advanced: How to analyze contradictory data in receptor binding assays involving this compound?
Methodological Answer:
Contradictions may arise from:
- Receptor Conformational Flexibility : Use rigid analogs (e.g., 1-Methyl-2-oxo derivatives) to probe binding pockets .
- Experimental Design :
- Competitive Binding Assays : Compare IC₅₀ values against flexible ligands.
- Statistical Validation : Apply ANOVA to assess significance across replicates.
- Computational Docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to identify key residues.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
